1,3,5-Benzenetricarbonyl trichloride

Catalog No.
S588778
CAS No.
4422-95-1
M.F
C9H3Cl3O3
M. Wt
265.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Benzenetricarbonyl trichloride

CAS Number

4422-95-1

Product Name

1,3,5-Benzenetricarbonyl trichloride

IUPAC Name

benzene-1,3,5-tricarbonyl chloride

Molecular Formula

C9H3Cl3O3

Molecular Weight

265.5 g/mol

InChI

InChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H

InChI Key

UWCPYKQBIPYOLX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl

Synonyms

1,3,5-benzene-tricarbonyl trichloride, 1,3,5-benzenetricarbonyl trichloride

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl

Organic Synthesis

  • Building Block for Complex Molecules

    1,3,5-Benzenetricarbonyl trichloride acts as a versatile building block for synthesizing more complex molecules. Its reactive carbonyl chloride groups can undergo substitution reactions with various nucleophiles, allowing researchers to create new functional groups and intricate structures. For instance, a study describes its use in the synthesis of chiral azoaromatic dendrimeric systems [].

  • Modification of Polymers

    The trichloride groups of 1,3,5-Benzenetricarbonyl trichloride can react with functional groups present in polymers, enabling researchers to modify their properties. This can be useful for tailoring the performance of polymers for specific applications.

Material Science

  • Development of Functional Membranes: Research explores using 1,3,5-Benzenetricarbonyl trichloride in the development of composite membranes. By incorporating it into the membrane structure, scientists aim to improve properties like permeability and selectivity for specific molecules [].

1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a chemical compound with the molecular formula C9H3Cl3O3C_9H_3Cl_3O_3 and a molecular weight of approximately 265.477 g/mol. It features a benzene ring substituted with three carbonyl chloride groups at the 1, 3, and 5 positions. This compound is recognized for its reactivity due to the presence of multiple acyl chloride functional groups, which can participate in various

Trimesoyl chloride is a corrosive and toxic compound. Here are some safety concerns:

  • Skin and Eye Contact: Causes severe skin burns and eye damage.
  • Inhalation: Harmful if inhaled, can cause irritation of the respiratory system.
  • Ingestion: Harmful if swallowed.
  • Corrosivity: May be corrosive to metals.

1,3,5-Benzenetricarbonyl trichloride is primarily involved in nucleophilic acyl substitution reactions. Its acyl chloride groups can react with nucleophiles such as alcohols and amines to form esters and amides, respectively. Additionally, it can undergo hydrolysis in the presence of water to yield 1,3,5-benzenetricarboxylic acid, releasing hydrochloric acid as a byproduct .

Key Reactions:

  • Acylation of Alcohols:
    ROH+C9H3Cl3O3ROC(=O)C9H3Cl2+HClR-OH+C_9H_3Cl_3O_3\rightarrow R-O-C(=O)-C_9H_3Cl_2+HCl
  • Formation of Amides:
    RNH2+C9H3Cl3O3RNHC(=O)C9H3Cl2+HClR-NH_2+C_9H_3Cl_3O_3\rightarrow R-NH-C(=O)-C_9H_3Cl_2+HCl

1,3,5-Benzenetricarbonyl trichloride can be synthesized through several methods:

  • Chlorination of Trimesic Acid: This method involves the reaction of trimesic acid with thionyl chloride or phosphorus pentachloride to convert the carboxylic acid groups into acyl chlorides.
    C9H6O6+SOCl2C9H3Cl3O3+HCl+SO2C_9H_6O_6+SOCl_2\rightarrow C_9H_3Cl_3O_3+HCl+SO_2
  • Direct Chlorination: The compound can also be synthesized by direct chlorination of benzene derivatives under controlled conditions.

1,3,5-Benzenetricarbonyl trichloride has various applications in organic synthesis and materials science:

  • Synthesis of Polymers: It serves as a monomer for the preparation of polyesters and polyamides.
  • Chemical Intermediates: Utilized in the synthesis of chiral azoaromatic dendrimeric systems .
  • Pharmaceuticals: Potentially used in the development of pharmaceutical compounds due to its reactive acyl chloride groups.

Several compounds share structural similarities with 1,3,5-benzenetricarbonyl trichloride:

Compound NameMolecular FormulaUnique Features
Trimesic AcidC₉H₆O₆Contains carboxylic acid groups instead of chlorides
Phthalic AnhydrideC₈H₄O₃Contains an anhydride functional group
Isophthaloyl ChlorideC₉H₆Cl₂O₂Contains two acyl chloride groups at different positions

Uniqueness: The primary uniqueness of 1,3,5-benzenetricarbonyl trichloride lies in its symmetrical structure and three acyl chloride functionalities that allow for versatile chemical reactivity compared to other similar compounds.

XLogP3

3.5

Melting Point

36.3 °C

UNII

5866PEO79W

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (41.98%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (48.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (43.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4422-95-1

Wikipedia

Trimesoyl chloride

General Manufacturing Information

1,3,5-Benzenetricarbonyl trichloride: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types